2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Description
2,2,2-Trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a trichloromethyl group on the acetyl moiety and a 4-methylpiperazinyl-substituted phenyl ring attached to the nitrogen atom. The compound’s structure combines a lipophilic trichloroacetamide core with a piperazine-based aromatic system, which is frequently employed in medicinal chemistry to enhance solubility and target engagement.
Properties
IUPAC Name |
2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O/c1-18-6-8-19(9-7-18)11-4-2-10(3-5-11)17-12(20)13(14,15)16/h2-5H,6-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLBALXFSJBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 4-(4-Methylpiperazin-1-yl)aniline
The most widely documented method involves the direct reaction of 4-(4-methylpiperazin-1-yl)aniline with trichloroacetyl chloride under Schotten-Baumann conditions. This approach, analogous to procedures for related phenylacetamides, employs a biphasic system of dichloromethane (DCM) and 2% aqueous sodium hydroxide. The base facilitates deprotonation of the aniline’s amine group, enhancing nucleophilic attack on the electrophilic carbonyl carbon of trichloroacetyl chloride.
Reaction parameters such as temperature (0–5°C), stoichiometry (1:1.1 molar ratio of aniline to acyl chloride), and stirring duration (3–4 hours) are critical for minimizing diacetylation byproducts. Post-reaction workup includes sequential extraction with saturated potassium bisulfate, water, and brine, followed by drying over anhydrous sodium sulfate. Crystallization from ethanol yields the pure product as white crystals, with typical yields of 68–72%.
Stepwise Assembly via Piperazine Intermediate
An alternative route involves synthesizing the 4-(4-methylpiperazin-1-yl)phenyl moiety prior to acylation. This method begins with 4-nitroaniline, which undergoes nucleophilic aromatic substitution with 1-methylpiperazine in dimethylformamide (DMF) at 120°C for 12 hours. Catalytic amounts of potassium iodide enhance reactivity, yielding 4-(4-methylpiperazin-1-yl)nitrobenzene. Subsequent hydrogenation over palladium on carbon (10% w/w) in ethanol reduces the nitro group to an amine, producing 4-(4-methylpiperazin-1-yl)aniline.
The final acylation step mirrors Section 1.1, though with slight modifications: trichloroacetyl chloride is added dropwise to a cooled (−10°C) suspension of the aniline derivative in tetrahydrofuran (THF), followed by triethylamine as an auxiliary base. This method achieves marginally higher yields (75–78%) but requires additional purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies using solvents such as acetone, THF, and DCM reveal that polar aprotic solvents favor faster reaction kinetics. In DCM, the acylation completes within 2 hours at 0°C, whereas THF necessitates 3 hours at −10°C for comparable conversion. Non-polar solvents like hexane result in incomplete reactions due to poor solubility of the aniline intermediate.
Stoichiometric Considerations
A 10% excess of trichloroacetyl chloride relative to the aniline substrate ensures complete conversion, as confirmed by HPLC monitoring. However, exceeding 1.2 equivalents promotes hydrolysis of the acyl chloride to trichloroacetic acid, reducing yields.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (300 MHz, DMSO-d6): δ 2.25 (s, 3H, N–CH3), 2.45–2.60 (m, 4H, piperazine-H), 3.10–3.30 (m, 4H, piperazine-H), 7.20–7.30 (d, 2H, ArH, J = 8.5 Hz), 7.60–7.70 (d, 2H, ArH, J = 8.5 Hz), 10.45 (s, 1H, NH).
13C NMR (75 MHz, DMSO-d6): δ 40.1 (N–CH3), 46.8, 48.2, 52.3 (piperazine-C), 115.5, 121.8, 129.4, 141.2 (ArC), 162.1 (C=O), 168.5 (CCl3).
ESI–MS: m/z 367.1 [M+H]+ (calculated for C13H16Cl3N3O: 366.04).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) confirms a purity of ≥98% with a retention time (Rt) of 4.56 minutes. Elemental analysis aligns with theoretical values (C: 42.71%, H: 4.41%, N: 11.49%; found: C: 42.68%, H: 4.45%, N: 11.52%).
Comparative Evaluation of Synthetic Routes
The table below summarizes key metrics for the two primary methods:
| Parameter | Direct Acylation | Stepwise Assembly |
|---|---|---|
| Overall Yield | 68–72% | 75–78% |
| Reaction Time | 3–4 hours | 16–18 hours |
| Purification Complexity | Low | Moderate |
| Scalability | High | Limited |
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: : The trichloroacetamide group can be reduced to form amine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the trichloroacetamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Phenolic derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted amides and esters.
Scientific Research Applications
2,2,2-Trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Differences and Implications
Trichloroacetyl Group: The target compound’s trichloro moiety increases electrophilicity and lipophilicity compared to non-halogenated analogs like 2c . This may enhance membrane permeability but could also raise toxicity risks due to reactive intermediate formation.
Piperazine Substitution: Unlike C-2 and 26 , which feature piperazinyl groups directly attached to the acetamide nitrogen, the target compound positions the 4-methylpiperazine on the phenyl ring.
Aromatic Substituents : Compounds like N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide prioritize halogenated aryl groups for enhanced receptor binding, whereas the target compound’s unsubstituted phenyl ring may favor broader interactions.
Pharmacological and Physicochemical Properties
- Solubility : The trichloro group likely reduces aqueous solubility compared to sulfonamide-linked analogs (e.g., 2c ) but improves lipid bilayer penetration .
- Melting Point : Trichloro derivatives typically exhibit higher melting points (>150°C) due to increased molecular symmetry and halogen bonding, as seen in crystalline analogs from .
- Bioactivity : While direct data are absent, C-2 and 26 demonstrate that piperazinyl-acetamide hybrids target inflammatory and infectious pathways. The trichloro group may confer unique reactivity toward thiol-containing enzymes (e.g., cysteine proteases).
Biological Activity
2,2,2-Trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide, also known as a chloroacetamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trichloromethyl group and a piperazine moiety, which are significant for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by recent studies and data.
- Molecular Formula : C13H16Cl3N3O
- Molecular Weight : 336.64 g/mol
- CAS Number : 303150-60-9
Antimicrobial Activity
Research indicates that chloroacetamides exhibit varying degrees of antimicrobial activity based on their structural modifications. The presence of halogenated groups enhances the lipophilicity of the compounds, facilitating their penetration through bacterial membranes.
Table 1: Antimicrobial Activity of Chloroacetamides
The compound has shown promising results against various bacterial strains, particularly Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the positioning of substituents on the phenyl ring significantly influences antimicrobial efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT-116 | 11 | HDAC inhibition | |
| HeLa | 0.69 | Apoptosis induction | |
| MCF-7 | TBD | Cell cycle arrest |
The compound's mechanism appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Case Studies
- Study on Antimicrobial Efficacy : A study screened various chloroacetamides for their antimicrobial activity. The results indicated that compounds with halogen substitutions exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts .
- Anticancer Research : In a series of experiments evaluating the anticancer properties of different derivatives, it was found that those containing piperazine rings showed enhanced cytotoxicity against HCT-116 and HeLa cells, with significant apoptosis observed at lower concentrations .
Safety and Toxicology
According to safety data sheets, this compound is classified as causing skin and eye irritation. It is essential to handle this compound with care to avoid exposure-related health issues.
Q & A
Q. What are the key synthetic strategies for preparing 2,2,2-trichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Reacting 4-(4-methylpiperazin-1-yl)aniline with trichloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product. Reaction conditions (room temperature, inert atmosphere) and stoichiometric ratios are critical for optimizing yield .
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
Standard characterization includes:
- NMR Spectroscopy : - and -NMR to verify proton environments and carbon frameworks.
- FT-IR : Identification of amide (C=O stretch ~1650–1700 cm) and trichloromethyl groups.
- Mass Spectrometry (LCMS/HRMS) : To confirm molecular weight and purity (>95% by HPLC) .
Q. What preliminary biological assays are recommended for assessing its pharmacological potential?
Initial screening should focus on:
- Receptor Binding Assays : Target dopamine receptors or acetylcholinesterase due to structural analogs showing activity in neurological models.
- Cytotoxicity Studies : Use cell lines (e.g., SH-SY5Y neurons) to evaluate IC values.
- Solubility and Stability Tests : In PBS or simulated biological fluids to guide formulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in viability assays).
- Purity Differences : Validate compound purity via HPLC and control for degradation products.
- Structural Analogues : Compare with derivatives (e.g., trifluoromethyl vs. trichloro groups) to isolate substituent effects .
Q. What strategies improve synthetic yield while minimizing by-products?
Optimize:
- Reaction Solvents : Use anhydrous DMF or THF to enhance reactivity.
- Catalysts : Employ coupling agents (e.g., HATU) for amide bond formation.
- Temperature Control : Gradual heating (40–60°C) reduces side reactions. Documented yields range from 60–85% under optimized conditions .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Molecular Docking : Predict binding affinities to targets like dopamine D receptors using software (AutoDock Vina).
- QSAR Studies : Corrogate substituent effects (e.g., trichloro vs. methyl groups) on bioactivity.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (logP, BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
